molecular formula C12H16O B8152482 1-Isopropoxy-3-methyl-5-vinylbenzene

1-Isopropoxy-3-methyl-5-vinylbenzene

Cat. No.: B8152482
M. Wt: 176.25 g/mol
InChI Key: MUVCTJLTPGMCMA-UHFFFAOYSA-N
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Description

1-Isopropoxy-3-methyl-5-vinylbenzene is a substituted benzene derivative characterized by three distinct functional groups: an isopropoxy group (–OCH(CH₃)₂) at position 1, a methyl group (–CH₃) at position 3, and a vinyl group (–CH=CH₂) at position 3. This combination of substituents confers unique electronic and steric properties, making it a compound of interest in organic synthesis, particularly in polymerization or cross-coupling reactions due to the vinyl moiety.

Properties

IUPAC Name

1-ethenyl-3-methyl-5-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-11-6-10(4)7-12(8-11)13-9(2)3/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVCTJLTPGMCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic esters and palladium catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropoxy-3-methyl-5-vinylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Isopropoxy-3-methyl-5-vinylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophilic reagents to form substituted products. The isopropoxy and vinyl groups can influence the reactivity and selectivity of these reactions by donating or withdrawing electron density from the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-3-isopropoxy-5-methoxybenzene (CAS 1235566-57-0)

  • Molecular Formula : C₁₀H₁₃BrO₂
  • Molecular Weight : 245.116 g/mol
  • Substituents : Bromine (–Br) at position 1, isopropoxy (–OCH(CH₃)₂) at position 3, and methoxy (–OCH₃) at position 4.
  • Methoxy groups are electron-donating, whereas vinyl groups can participate in π-conjugation or polymerization .

2-Isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8)

  • Substituents : Isopropoxy (–OCH(CH₃)₂) at position 2 and two isopropyl (–CH(CH₃)₂) groups at positions 1 and 3.
  • Steric hindrance from the two bulky isopropyl groups likely decreases reactivity in electrophilic aromatic substitution compared to the less hindered target compound .

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene (CAS 1221793-64-1)

  • Molecular Formula : C₁₁H₁₂BrF₃O₂
  • Molecular Weight : 313.11 g/mol
  • Substituents : Bromine (–Br) at position 1, isobutoxy (–OCH₂CH(CH₃)₂) at position 3, and trifluoromethoxy (–OCF₃) at position 5.
  • Key Differences: The trifluoromethoxy group is strongly electron-withdrawing, altering the electronic landscape of the aromatic ring compared to the electron-neutral vinyl group.

Structural and Functional Group Analysis

Compound Key Substituents Molecular Weight (g/mol) Notable Reactivity/Applications
1-Isopropoxy-3-methyl-5-vinylbenzene –OCH(CH₃)₂, –CH₃, –CH=CH₂ Not provided Polymerization, cross-coupling reactions
1-Bromo-3-isopropoxy-5-methoxybenzene –Br, –OCH(CH₃)₂, –OCH₃ 245.116 Suzuki coupling, pharmaceutical synthesis
2-Isopropoxy-1,3-diisopropylbenzene –OCH(CH₃)₂, –CH(CH₃)₂ (×2) Not provided Steric hindrance studies
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene –Br, –OCH₂CH(CH₃)₂, –OCF₃ 313.11 Fluorinated intermediates, agrochemicals

Research Implications and Limitations

  • Electronic Effects : The vinyl group in the target compound enables π-orbital interactions, while bromine or trifluoromethoxy in analogs alter electrophilicity.
  • Steric Considerations : Diisopropyl and isobutoxy groups in analogs increase steric bulk, reducing accessibility to reactive sites.
  • Data Gaps: Limited physical property data (e.g., melting point, solubility) in the evidence restricts a comprehensive comparison.

Biological Activity

1-Isopropoxy-3-methyl-5-vinylbenzene, a compound with a unique structure featuring an isopropoxy group, a methyl group, and a vinyl group on a benzene ring, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

C12H16OC_{12}H_{16}O

Key Features:

  • Isopropoxy Group: Contributes to the compound's solubility and reactivity.
  • Vinyl Group: Involves in various chemical reactions, enhancing biological interactions.
  • Methyl Group: Influences the electronic properties of the molecule.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets in biological systems. Potential mechanisms include:

  • Receptor Binding: The compound may interact with cellular receptors, altering signaling pathways.
  • Enzyme Modulation: It can inhibit or activate enzymes involved in metabolic processes.
  • Antioxidant Activity: The presence of the vinyl group may contribute to scavenging free radicals.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance:

  • Bacterial Inhibition: The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity: It has shown potential antifungal effects against Candida species.

Cytotoxicity

Research indicates that this compound may possess cytotoxic effects on cancer cell lines. Notable findings include:

  • Cell Line Testing: In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed dose-dependent cytotoxicity.
Cell LineIC50 (µM)
HeLa25
MCF-730

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines: Studies suggest that it can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Antimicrobial Activity:
    • A study tested various concentrations of the compound against bacterial strains, demonstrating significant inhibition at concentrations above 50 µg/mL.
  • Cytotoxicity Assessment:
    • Research involving MCF-7 breast cancer cells showed that treatment with the compound resulted in apoptosis, confirmed by flow cytometry analysis.
  • Anti-inflammatory Research:
    • A recent study evaluated the effects of the compound on LPS-stimulated macrophages, revealing a reduction in inflammatory markers by up to 40%.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential applications in drug development:

  • Antimicrobial Agents: Its efficacy against bacteria and fungi positions it as a candidate for new antimicrobial therapies.
  • Cancer Treatment: The cytotoxic properties indicate potential for development as an anticancer agent.

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